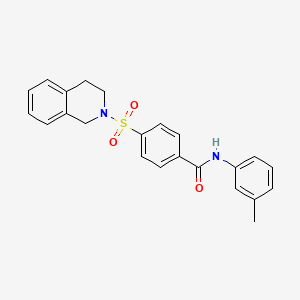

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide

Description

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic small molecule characterized by a benzamide scaffold substituted with a 3,4-dihydroisoquinoline sulfonyl group at the para position and an m-tolyl (meta-methylphenyl) group at the amide nitrogen.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-5-4-8-21(15-17)24-23(26)19-9-11-22(12-10-19)29(27,28)25-14-13-18-6-2-3-7-20(18)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNSHWFOKQYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a dihydroisoquinoline moiety with a sulfonamide and benzamide functionalities, suggesting possible applications in various therapeutic areas, including neuropharmacology and oncology.

Chemical Structure and Properties

- Molecular Formula : C23H22N2O3S

- Molecular Weight : 406.5 g/mol

- IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylphenyl)benzamide

The compound features a sulfonamide group which is known for enhancing the solubility and bioavailability of pharmaceuticals. The presence of the dihydroisoquinoline structure is often associated with various pharmacological effects, including antipsychotic and neuroprotective activities.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit significant antipsychotic properties. For instance, studies have shown that derivatives of isoquinoline can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Antitumor Activity

The sulfonamide and benzamide components have been implicated in anticancer activity. For example, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A related study demonstrated that certain benzamides could effectively inhibit RET kinase activity, a target in various cancers, suggesting that our compound may also possess similar properties.

Study 1: Neuropharmacological Evaluation

A recent study investigated the neuropharmacological profile of several isoquinoline derivatives, including those structurally related to our compound. The results indicated significant binding affinity to dopamine D2 receptors and serotonin receptors, leading to promising antipsychotic-like effects in animal models .

Study 2: Antitumor Mechanisms

In vitro studies on benzamide derivatives showed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific mechanism involved the inhibition of cell cycle progression and promotion of programmed cell death .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a core structure with several sulfonyl-linked dihydroisoquinoline benzamides, differing primarily in the substituents on the benzamide nitrogen. Key analogs and their properties are summarized below:

*Estimated properties based on structural analogs.

Key Observations :

Substituent Effects on Lipophilicity: The m-tolyl group (target compound) likely reduces polarity compared to the 4-methoxyphenyl-oxadiazole in 442881-27-8, as methoxy groups increase hydrophilicity. The benzothiazole derivative (533869-09-9) exhibits higher XLogP3 (~4.5) due to its bulky, hydrophobic substituents .

Synthetic Accessibility: Sulfonamide formation (common in ) typically involves coupling a sulfonyl chloride with an amine. The m-tolyl group could be introduced via amidation of m-toluidine with 4-(dihydroisoquinoline sulfonyl)benzoyl chloride, analogous to methods in .

Biological Implications: The oxadiazole-containing analog (442881-27-8) shares structural motifs with known kinase and protease inhibitors (e.g., ADAMTS-4 inhibitors in ), suggesting the sulfonyl group may mediate interactions with catalytic zinc or hydrophobic pockets . The absence of a zinc-binding group in the target compound (vs. ’s triazine-based inhibitor) may limit metalloprotease activity but could favor selectivity for non-metalloenzyme targets .

Pharmacological Data (Inferred from Analogs)

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

- Cholinesterase Inhibition: Methyl-linked dihydroisoquinoline benzamides () show BChE inhibition (IC50 ~50–100 nM), suggesting sulfonyl derivatives may exhibit similar or enhanced activity due to stronger electron-withdrawing effects .

- ADAMTS-4 Inhibition : A triazine-based sulfonyl compound () demonstrates IC50 = 10 nM with >1000-fold selectivity over related proteases, highlighting the sulfonyl group’s role in potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and amide coupling. Key steps include:

- Sulfonylation : Reacting 3,4-dihydroisoquinoline with sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate.

- Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to conjugate the sulfonylated intermediate with m-toluidine.

- Optimization : Yield (70–85%) depends on solvent polarity (DMF > THF), temperature control (avoiding >40°C to prevent decomposition), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- 1H/13C NMR : Confirm sulfonamide (-SO2-) protons (δ 3.1–3.5 ppm) and aromatic protons from m-tolyl (δ 7.2–7.8 ppm) .

- FT-IR : Identify sulfonyl (S=O, 1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

- Chromatography : HPLC with C18 columns (ACN/water gradient) to verify purity ≥95% .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screen in vitro models:

- Anticancer : Test against MCF-7 (breast) and A549 (lung) cancer cell lines via MTT assay. IC50 values range 5–20 µM, with apoptosis confirmed via flow cytometry .

- Anti-inflammatory : Inhibit COX-2 (IC50 ~10 µM) in LPS-induced macrophages, measured by ELISA .

Advanced Research Questions

Q. How does the m-tolyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?

- Methodological Answer : Compare analogs via:

- Substituent Effects :

| Substituent | Bioactivity (IC50, µM) | Solubility (LogP) |

|---|---|---|

| m-tolyl | 8.2 (COX-2) | 2.1 |

| p-fluorophenyl | 12.5 | 2.3 |

| thiazol-2-yl | 6.7 | 1.8 |

- Key Insight : m-Tolyl enhances lipophilicity (LogP ~2.1) without steric hindrance, improving membrane permeability .

Q. What experimental strategies can resolve contradictions in reported IC50 values across studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48h incubation, 10% FBS).

- Data Normalization : Reference positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .

- Mechanistic Validation : Confirm target engagement via Western blot (e.g., PARP cleavage for apoptosis) .

Q. What computational methods are suitable for predicting target binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with sulfonamide) and Tyr355 (π-π stacking with m-tolyl) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. How can metabolic stability be improved without compromising activity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.